3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Description
Contextualization of Pyrazole (B372694) Derivatives in Advanced Organic and Medicinal Chemistry Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.gov Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnbinno.comconnectjournals.com
The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug design. nih.gov Its structure allows for diverse substitutions at multiple positions, enabling chemists to fine-tune molecular properties such as solubility, lipophilicity, and target-binding affinity. This structural versatility has led to the development of numerous blockbuster drugs. researchgate.net The ability of the pyrazole core to act as a versatile building block continues to drive its use in the synthesis of complex molecules for both pharmaceutical and agrochemical applications. nbinno.com
Table 1: Examples of Commercially Significant Pyrazole-Containing Drugs
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Celecoxib | NSAID (COX-2 Inhibitor) | Pain and inflammation relief |
| Sildenafil | PDE5 Inhibitor | Erectile dysfunction treatment |
| Ruxolitinib | Kinase Inhibitor | Treatment of certain cancers and myelofibrosis |
| Lenacapavir | Antiviral | Treatment of HIV |
| Fomepizole | Alcohol Dehydrogenase Inhibitor | Antidote for methanol (B129727) or ethylene (B1197577) glycol poisoning |
Significance of the Difluoromethyl Group in Heterocyclic Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in modern medicinal and agricultural chemistry to enhance the efficacy of bioactive molecules. alfa-chemistry.com The difluoromethyl (CHF₂) group, in particular, offers a unique set of properties that distinguish it from both methyl (CH₃) and trifluoromethyl (CF₃) groups. acs.org
The CHF₂ group can significantly modulate a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and bioavailability. acs.org Unlike the more common trifluoromethyl group, the difluoromethyl group possesses a hydrogen atom that can act as a hydrogen bond donor, a feature that can be crucial for molecular recognition and binding to biological targets. nih.govh1.co This ability to function as a "lipophilic hydrogen bond donor" allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, providing a tool for chemists to optimize molecular interactions while maintaining or improving membrane permeability. alfa-chemistry.comh1.co The introduction of the CHF₂ group can also block sites of metabolic oxidation, thereby increasing the half-life of a compound in vivo. mdpi.com
Table 2: Key Physicochemical Influences of the Difluoromethyl (CHF₂) Group
| Property | Influence of CHF₂ Group | Rationale |
|---|---|---|
| Lipophilicity | Moderate increase | Less lipophilic than CF₃, allowing for finer tuning of solubility and permeability. alfa-chemistry.com |
| Hydrogen Bonding | Can act as a hydrogen bond donor | The C-H bond is polarized by the adjacent fluorine atoms, enabling interaction with H-bond acceptors. nih.govh1.co |
| Metabolic Stability | Increased | The strong C-F bonds are resistant to enzymatic cleavage, blocking potential sites of metabolism. mdpi.com |
| Bioisosterism | Can act as a bioisostere for -OH and -SH groups | Offers similar hydrogen-bonding capabilities but with increased lipophilicity. h1.co |
Overview of Research Trajectories for 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine and Related Scaffolds
While direct research literature on 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is limited, its significance is powerfully underscored by the extensive development of compounds derived from its corresponding carboxylic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.org This carboxylic acid is a critical intermediate in the synthesis of a major class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.orgthieme.de The amine can be considered a key precursor or synthetic equivalent in the production pathway of this vital intermediate.
The research trajectory for this scaffold is therefore dominated by its application in agrochemistry. Several highly successful commercial fungicides are amides formed by coupling the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety with various aniline (B41778) derivatives. wikipedia.orgmdpi.com These fungicides exhibit potent and broad-spectrum activity against a range of devastating plant pathogens. mdpi.comnih.gov Research in this area focuses on synthesizing new amide derivatives to overcome fungal resistance and to broaden the spectrum of activity. mdpi.comnih.gov Molecular docking studies have been employed to understand how these molecules bind to the succinate dehydrogenase enzyme, guiding the rational design of more potent inhibitors. mdpi.com The consistent success of this pyrazole scaffold in producing effective SDHIs ensures that it remains an area of active and competitive research and development within the agrochemical industry. acs.orgthieme.de
Table 3: Commercial Fungicides Derived from the 3-(Difluoromethyl)-1-methyl-1H-pyrazole Scaffold
| Fungicide Name | Developer | Year of First Registration (Approx.) |
|---|---|---|
| Isopyrazam | Syngenta | 2010 |
| Sedaxane | Syngenta | 2011 |
| Bixafen | Bayer | 2011 |
| Fluxapyroxad | BASF | 2012 |
| Benzovindiflupyr (B602336) | Syngenta | 2012 |
| Inpyrfluxam | Sumitomo | 2020 |
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFXVLMRFHOETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine
Strategies for Constructing the Pyrazole (B372694) Ring System
The formation of the 1-methyl-pyrazole heterocycle is a foundational step in the synthesis. Several classical and modern synthetic methods are employed to construct this ring with the desired substitution pattern.
Cyclocondensation Reactions of Hydrazines with Carbonyl Substrates
Cyclocondensation is a cornerstone of pyrazole synthesis, most famously represented by the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of precursors to the target molecule, this method is highly effective and industrially significant.
A key industrial route to the pyrazole core involves the cyclocondensation of an activated derivative of ethyl 4,4-difluoroacetoacetate with methyl hydrazine. wikipedia.orggoogle.com The ethyl 4,4-difluoroacetoacetate is first reacted with triethyl orthoformate in the presence of acetic anhydride to form an ethoxymethylene intermediate. This intermediate then undergoes a ring-closing reaction with methyl hydrazine. wikipedia.org This reaction typically yields a mixture of two regioisomers, but the desired product, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is formed as the major product. Subsequent hydrolysis of the ester furnishes 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a direct precursor to the target amine. wikipedia.org
Table 1: Cyclocondensation Approach to DFPA Precursor
| Step | Starting Materials | Reagents | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ethyl 4,4-difluoroacetoacetate | Triethyl orthoformate, Acetic anhydride | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | wikipedia.org |
| 2 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Methyl hydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | wikipedia.orggoogle.com |
| 3 | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Sodium hydroxide (hydrolysis) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | wikipedia.org |
Multicomponent Reaction Approaches for Pyrazole Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like polysubstituted pyrazoles in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants.
While a direct one-pot synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine via an MCR is not widely reported, MCR strategies are instrumental in creating similarly substituted pyrazole cores that can be further elaborated. For instance, a common MCR for pyrazoles involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. By carefully selecting a difluorinated 1,3-dicarbonyl synthon, it is possible to construct the desired 3-(difluoromethyl)pyrazole framework. Another approach involves the reaction of hydrazines, aldehydes, and active methylene compounds like malononitrile, which can yield aminopyrazoles, although controlling the specific substitution pattern required for the target molecule can be challenging.
1,3-Dipolar Cycloaddition Pathways
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne or alkene.
For the synthesis of the 3-(difluoromethyl)pyrazole system, a relevant strategy involves the in-situ generation of a difluoromethyl-substituted nitrile imine from a precursor like a difluoroacetohydrazonoyl bromide. This reactive intermediate can then be trapped with a suitable alkyne. The regioselectivity of the cycloaddition is crucial for ensuring the correct placement of the substituents on the final pyrazole ring. This method provides a direct route to the C3-difluoromethylated pyrazole core.
Introduction and Functionalization with the Difluoromethyl Moiety
The incorporation of the difluoromethyl (-CF2H) group is a critical step that imparts unique electronic properties to the final molecule. This can be achieved either by direct difluoromethylation of a pre-formed pyrazole ring or, more commonly, by incorporating a synthon that already contains the difluoromethyl group.
Direct Difluoromethylation of Pyrazole Precursors
Direct C-H difluoromethylation of a pyrazole ring at the C3 position is a challenging transformation. However, strategies exist for functionalizing the pyrazole core to introduce the difluoromethyl group. One patented method involves a multi-step sequence starting from N-methyl-3-aminopyrazole. google.com This precursor is first halogenated at the 4-position, followed by a Sandmeyer-type reaction where the 3-amino group is diazotized and subsequently coupled with a difluoromethyl source, such as potassium difluoromethyl trifluoroborate, to install the -CF2H group at the C3 position. The resulting 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole can then be converted to the 4-carboxylic acid via Grignard exchange and reaction with carbon dioxide, which is then a precursor to the target amine. google.com
Integration of Difluorinated Building Blocks into Pyrazole Synthesis
The most prevalent and industrially scalable strategy for synthesizing 3-(difluoromethyl)pyrazoles involves the use of starting materials that already contain the difluoromethyl moiety. This approach circumvents the challenges of direct fluorination and often provides better control over regioselectivity.
Several key difluorinated building blocks are utilized:
Ethyl 4,4-difluoroacetoacetate : As described in the cyclocondensation section (2.1.1), this is a foundational starting material for many commercial syntheses. wikipedia.org
2,2-Difluoroacetyl Halides : In another prominent industrial route, a 2,2-difluoroacetyl halide (e.g., chloride or fluoride) is reacted with an α,β-unsaturated ester or ketone, such as ethyl 3-(N,N-dimethylamino)acrylate or dimethylaminovinyl methyl ketone (DMAB). google.comthieme.de This forms a difluoroacetyl intermediate which is then cyclized with methyl hydrazine to yield the desired pyrazole-4-carboxylate or 4-acetyl pyrazole. The latter can be oxidized to the carboxylic acid (DFPA). thieme.de
Ethyl Dichloroacetoacetate : An alternative route begins with a non-fluorinated but halogenated precursor. Ethyl dichloroacetoacetate can be used to construct a 3-(dichloromethyl)pyrazole ring through cyclocondensation. The dichloromethyl group is then converted to the difluoromethyl group in a subsequent halogen exchange (HALEX) reaction using a fluorinating agent.
Table 2: Comparison of Strategies Using Difluorinated Building Blocks
| Building Block | Key Reaction Sequence | Advantage | Reference |
|---|---|---|---|
| Ethyl 4,4-difluoroacetoacetate | Reaction with triethyl orthoformate, followed by cyclization with methyl hydrazine. | Classic, well-established route. | wikipedia.org |
| Difluoroacetyl Fluoride (DFAF) | Reaction with dimethylaminovinyl methyl ketone (DMAB), cyclization with methyl hydrazine, and oxidation. | High-purity product, utilizes in-house raw materials for some manufacturers. | thieme.de |
| Ethyl Dichloroacetoacetate | Cyclization to form a dichloromethyl pyrazole, followed by halogen exchange (HALEX). | Avoids direct use of more expensive fluorinated starting materials initially. | google.com |
Conversion to 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
The synthetic routes described above predominantly converge on the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) or its corresponding ester. The final step to obtain the target 4-amino compound involves a functional group transformation. The Curtius rearrangement is a highly effective and widely used method for this conversion. wikipedia.orgorganic-chemistry.orgrsc.org The process involves converting the carboxylic acid into an acyl azide, typically via the acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide rearranges to an isocyanate intermediate with the loss of nitrogen gas. wikipedia.org Subsequent hydrolysis of the isocyanate with water or acid furnishes the desired 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine. An alternative, related method is the Hofmann rearrangement, which proceeds from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide intermediate. masterorganicchemistry.com
Specific Synthetic Routes to the 4-Amino Pyrazole Core
The introduction of the amino group at the 4-position of the 3-(difluoromethyl)-1-methyl-1H-pyrazole ring is a critical transformation. The primary strategies employed are the reduction of suitable precursors like nitro or diazonium compounds and direct amination of a pre-formed pyrazole ring.
A common and effective method for synthesizing 4-aminopyrazoles is through the reduction of a 4-nitropyrazole precursor. The synthesis of the target amine often begins with the nitration of the pyrazole ring, followed by the reduction of the nitro group. The precursor, 1-(difluoromethyl)-4-nitro-1H-pyrazole, serves as a key starting material. smolecule.comexsyncorp.com The reduction of this nitro group to the corresponding 4-amino derivative is a crucial step in synthetic sequences. smolecule.com
A variety of reducing agents and conditions can be employed for this transformation, with the choice depending on factors such as substrate tolerance, cost, and environmental impact. Catalytic hydrogenation is a widely used industrial method, often employing catalysts like palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org Other chemical reduction systems are also effective for nitro-pyrazoles. For instance, metals such as iron, tin, or zinc in acidic media are classic and cost-effective options. wikipedia.orgresearchgate.net The SnCl₂-HCl system is a frequently used laboratory method. researchgate.net Hydrazine hydrate in the presence of a catalyst, such as Raney nickel or Ni-Re, offers a smooth reduction pathway, often proceeding at moderate temperatures with high yields. researchgate.net
| Reagent/System | Conditions | Comments |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents | Widely used in industry, high efficiency. wikipedia.org |
| Iron (Fe) | Acidic media (e.g., acetic acid, HCl) | Cost-effective and common industrial method. wikipedia.orgresearchgate.net |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often in ethanol | Common laboratory method. researchgate.net |
| Hydrazine Hydrate (N₂H₄·H₂O) | Catalyst (e.g., Raney Ni, Ni-Re) | Proceeds smoothly at moderate temperatures (40-50 °C), often with high yields (80-95%). researchgate.net |
| Sodium Borohydride (NaBH₄) | In the presence of a catalyst (e.g., NiCl₂, CoCl₂) | Offers a mild reduction condition. researchgate.net |
While less common for the direct synthesis of the 4-amino group in this specific molecule, diazonium salt chemistry is relevant to the functionalization of the pyrazole ring. A synthetic route for the related carboxylic acid involves the diazotization of a 3-aminopyrazole precursor, which is then used to introduce other functional groups. google.com In principle, a diazonium salt at the 4-position could be converted to the amine, but reduction of the nitro group is a more direct and widely cited approach.
Direct amination of a 4-halo-pyrazole is a powerful alternative for constructing the C4-N bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for forming C-N bonds with aromatic and heteroaromatic systems, including pyrazoles. wikipedia.org This reaction allows for the coupling of a 4-halopyrazole (e.g., 4-bromo- or 4-iodo-3-(difluoromethyl)-1-methyl-1H-pyrazole) with an amine source. nih.gov
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base. nih.govresearchgate.net Sterically hindered phosphine ligands are crucial for achieving high yields and good substrate scope. wikipedia.orgnih.gov This methodology has been successfully applied to the C4 amination of pyrazole rings, representing a significant advancement over harsher, classical methods. wikipedia.orgnih.gov
| Reaction | Catalyst/Ligand System | Key Features |
| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | Effective for coupling amines with 4-halopyrazoles. nih.govresearchgate.net |
| Copper-Catalyzed Amination | CuI | Can be effective for certain alkylamines. nih.gov |
| Photocatalytic C-H Amination | Photoredox catalysts | An emerging method for direct C-H functionalization, potentially avoiding the need for a halogenated precursor. acs.org |
Recent advances in photoredox catalysis have opened up pathways for the direct C-H amination of arenes and heterocycles, which could provide a more atom-economical route to 4-aminopyrazoles by avoiding the pre-functionalization step of halogenation. acs.org
A significant challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the initial cyclization reaction. The condensation of an unsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine can lead to the formation of two regioisomers. In the synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core, the desired product has the methyl group on the nitrogen adjacent to the carbon bearing the hydrogen (N1), while the difluoromethyl group is at the C3 position. The isomeric product would have the methyl group at the N2 position.
The initial reported synthesis of the corresponding carboxylic acid, a direct precursor to the amine, noted the formation of the required pyrazole ring along with its N2-methyl isomer. wikipedia.org Controlling the ratio of these isomers is critical for an efficient process. The reaction conditions, including solvent and temperature, can influence the regiochemical outcome. researchgate.net For example, it has been observed in related syntheses that performing the reaction in methanol (B129727) can result in less than 2% of the undesired isomer, whereas using toluene can increase its formation to around 20%. researchgate.net
Several strategies have been developed to enhance regioselectivity:
Directed Cyclization: In a novel route developed by Asahi Glass Company, the addition of dimethylamine (Me₂NH) during the cyclization step was found to effectively control the formation of isomers. thieme.de
Chromatographic Separation: When mixtures of isomers are formed, they often require separation by column chromatography. enamine.net
Thermal Isomerization: In some pyrazole systems, thermal treatment can be used to isomerize an undesired regioisomer into the more stable, desired product, offering a green alternative to complex separation or protection-deprotection sequences. researchgate.net
A patented method avoids the isomer issue altogether by starting with N-methyl-3-aminopyrazole, which already has the methyl group in the correct position. Subsequent halogenation at the 4-position, followed by diazotization and coupling, installs the difluoromethyl group, thus ensuring the desired regiochemistry. google.com
Scalability and Industrial Process Development Considerations
The commercial importance of fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has driven significant research into developing scalable, cost-effective, and safe manufacturing processes. wikipedia.orgthieme.de Major agrochemical companies have optimized the large-scale manufacture of this key intermediate. wikipedia.org
Key considerations for industrial process development include:
Cost and Availability of Raw Materials: Industrial routes often start from simple, readily available precursors. For example, some processes utilize ethyl difluoroacetoacetate, which is reacted with triethyl orthoformate and then methylhydrazine. wikipedia.org Other routes have been developed starting from even more fundamental materials like acetone and ethyl formate. thieme.de
Waste Reduction and Safety: Modern industrial processes aim to be environmentally friendly ("green") by minimizing waste and avoiding hazardous reagents. For example, replacing highly toxic reagents like difluoroacetyl chloride with alternatives is a key objective. patsnap.com The use of phase-transfer catalysts can also make reactions smoother and more efficient on a large scale. thieme.de
Reaction Conditions: Industrial processes favor conditions that are easily managed in large reactors, such as moderate temperatures and pressures. Some patented methods describe reactions conducted in two-phase systems (e.g., water and an immiscible organic solvent) at temperatures ranging from -10°C to 10°C, which are manageable on an industrial scale. google.com
The development of a practical and cost-effective route that utilizes in-house raw materials and technologies is a significant advantage for large-scale production, and several companies have successfully conducted pilot-scale production based on these optimized methods. thieme.de
Chemical Reactivity and Derivatization of 3 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine
Reactivity of the Pyrazole (B372694) Heterocyclic Ring
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. The outcome of such reactions on 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is dictated by the directing effects of the existing substituents.
In the pyrazole ring of the target compound, positions 1, 3, and 4 are substituted. The only available position for electrophilic substitution is C5. The directing effects of the substituents are as follows:
-NH₂ (at C4) : A very strong activating group, ortho- and para-directing.
-CH₃ (at N1) : A weak activating group.
-CHF₂ (at C3) : A moderately deactivating, meta-directing group due to its inductive electron-withdrawing nature.
The powerful activating and ortho-directing effect of the C4-amino group is the dominant factor. It strongly directs incoming electrophiles to the adjacent C5 position. Therefore, electrophilic substitution reactions such as halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide), nitration, or sulfonation are expected to occur with high regioselectivity at the C5 position. researchgate.netresearchgate.net Studies on the halogenation of other substituted pyrazoles confirm that substitution occurs at the available ring carbon, with the regioselectivity governed by the existing substituents. researchgate.netbeilstein-archives.org
Functionalization at Pyrazole Carbon Centers (C-3, C-5)
The pyrazole ring of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine features three carbon centers: C-3, C-4, and C-5. With the C-3 and C-4 positions already substituted by a difluoromethyl and an amine group, respectively, the primary site for further functionalization on the pyrazole core is the C-5 position.
The reactivity of this position is governed by the combined electronic effects of the existing substituents. The 4-amino group is a potent activating group with a strong +M (mesomeric) effect, which significantly increases the electron density of the pyrazole ring. This effect is most pronounced at the positions ortho and para to the amine group. In the context of the pyrazole ring, the C-5 carbon is ortho to the C-4 amine, making it highly susceptible to electrophilic attack.
Influence of the Difluoromethyl Group on Ring Reactivity
The difluoromethyl (CHF₂) group is a unique substituent that profoundly influences the chemical and physical properties of the pyrazole ring. Its impact stems from several key characteristics:
Strong Electron-Withdrawing Nature : The two fluorine atoms impart a powerful inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the pyrazole ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions. This deactivating influence is in direct opposition to the activating effect of the 4-amino group, creating a nuanced reactivity profile for the molecule.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes. This is a critical feature for its application in agrochemicals and pharmaceuticals, as it enhances the molecule's bioavailability and in-vivo half-life.
Conformational Effects : The presence of the CHF₂ group can induce specific conformational preferences in the molecule, which can be important for its interaction with receptor binding sites. nih.gov
An interesting aspect of the difluoromethyl group's reactivity is its potential to act as a masked nucleophile. Under strongly basic conditions, the hydrogen atom can be deprotonated to form an Ar-CF₂⁻ anion, which can then react with various electrophiles. acs.org This opens up synthetic pathways that are not accessible through conventional methods.
Formation of Fused Heterocyclic Systems
The bifunctional nature of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, possessing both a nucleophilic amino group and an activated pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Cycloaddition Reactions Leading to Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester. nih.govresearchgate.netekb.eg In this reaction, the ring nitrogen at the N-1 position and the exocyclic amino group at the C-5 position act as the two nucleophilic centers that form the new pyrimidine ring.
However, the subject compound, 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, is a 4-aminopyrazole. Due to this substitution pattern, it cannot undergo the standard cyclization reaction to form a pyrazolo[1,5-a]pyrimidine. Instead, reactions with 1,3-dielectrophiles would lead to different fused isomeric systems. For instance, reaction with cyanoacetic acid followed by cyclization has been shown to yield pyrazolo[4,3-b]pyridines. researchgate.net This highlights the critical role of the substituent position in determining the outcome of heterocyclization reactions.
Synthesis of Pyrazolo[3,4-b]pyridines and Related Architectures
The construction of the pyrazolo[3,4-b]pyridine system from 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a highly feasible and synthetically valuable transformation. This synthesis is analogous to the classical Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.com
In this context, the 4-aminopyrazole acts as the ortho-amino carbonyl equivalent. The reaction proceeds via the condensation of the C-4 amino group and the nucleophilic C-5 carbon of the pyrazole ring with a suitable 1,3-dielectrophile, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, to construct the fused pyridine ring. mdpi.comnih.gov
The general mechanism involves an initial Michael addition of the electron-rich C-5 carbon of the pyrazole to the β-carbon of the unsaturated ketone, or a condensation reaction with one of the carbonyls of a 1,3-diketone. This is followed by an intramolecular cyclization via nucleophilic attack of the C-4 amino group onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyridine system. A variety of catalysts, including acids and Lewis acids, can be employed to facilitate this reaction. wikipedia.orgmdpi.com
| Aminopyrazole Substrate | 1,3-Dielectrophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted Pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazoles | 1,1,1-Trifluoropentane-2,4-dione | AcOH, Reflux | 4-(Trifluoromethyl)pyrazolo[3,4-b]pyridines | nih.gov |
| o-Aminoaryl Ketones | Ketones with α-methylene | Acid or Base Catalysis, Reflux | Quinolines (General) | jk-sci.comorganic-chemistry.org |
Domino and Multicomponent Cyclization Reactions
Multicomponent reactions (MCRs) and domino sequences offer an efficient and atom-economical approach to synthesizing complex molecules like fused pyrazoles in a single step. researchgate.net Aminopyrazoles are frequently used as key components in such reactions. mdpi.comnih.gov
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is an ideal candidate for participation in MCRs to form pyrazolo[3,4-b]pyridine derivatives. A common strategy involves a three-component reaction with an aldehyde and a C-H acidic compound, such as Meldrum's acid or a β-ketoester. nuph.edu.ua The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electrophilic alkene intermediate. This is followed by a Michael addition of the C-5 carbon of the aminopyrazole to the intermediate, and a subsequent intramolecular cyclization and elimination cascade to furnish the final fused heterocyclic product. These one-pot procedures are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. researchgate.netmdpi.com
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine as a Versatile Chemical Building Block
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine serves as a highly versatile and valuable building block in modern organic synthesis, particularly for the agrochemical industry. thieme.deresearchgate.net The pyrazole scaffold containing a difluoromethyl group is a key structural motif in a class of highly effective fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). thieme.demdpi.comwikipedia.org
While many commercial syntheses proceed via the corresponding 4-carboxylic acid, the 4-amino functionality provides a direct and powerful handle for a wide range of chemical transformations. The amine group can be:
Acylated to form a vast array of amides. This is the most direct route to the final active fungicidal compounds, which are typically N-aryl or N-heteroaryl amides. mdpi.comresearchgate.net
Diazotized to form a diazonium salt. This intermediate is exceptionally versatile and can be converted into a wide range of other functional groups, including halogens, hydroxyl, cyano, and the carboxylic acid itself via Sandmeyer-type reactions.
Alkylated or Arylated to produce secondary or tertiary amines, further expanding the accessible chemical space.
The combination of the reactive amine at the C-4 position, the activated C-5 position for electrophilic substitution, and the electronically influential and metabolically robust difluoromethyl group at C-3 makes this compound a privileged scaffold. It provides the necessary components to synthesize complex molecules with tailored electronic, steric, and pharmacokinetic properties, as evidenced by the number of successful commercial fungicides developed from this core structure. mdpi.comwikipedia.org
| Common Name | Developer | Year of First Registration |
|---|---|---|
| Bixafen | Bayer | 2011 |
| Fluxapyroxad | BASF | 2012 |
| Isopyrazam | Syngenta | 2010 |
| Sedaxane | Syngenta | 2011 |
| Benzovindiflupyr (B602336) (Solatenol™) | Syngenta | 2012 |
| Pydiflumetofen (Adepidyn™) | Syngenta | ~2015 |
| Inpyrfluxam | Sumitomo | ~2020 |
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of pyrazole (B372694) derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer profound insights into the chemical environment of each atom and their spatial relationships.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of complex molecules derived from 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine. In derivatives such as pyrazole carboxamides and esters, the chemical shifts (δ), multiplicities, and coupling constants (J) provide a detailed map of the molecular framework. mdpi.comresearchgate.net
The ¹H NMR spectrum of pyrazole derivatives typically shows a characteristic singlet for the N-methyl (N-CH₃) protons around δ 3.9-4.0 ppm. mdpi.comresearchgate.net The proton on the pyrazole ring (C5-H) appears as a singlet further downfield, often above δ 8.0 ppm. researchgate.net A key feature is the signal for the difluoromethyl (CHF₂) group, which manifests as a triplet due to coupling with the two fluorine atoms (²JHF), typically observed in the range of δ 6.8-7.2 ppm with a large coupling constant of approximately 54 Hz. mdpi.com
The following table summarizes representative NMR data for a derivative, (E)-4-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime. mdpi.com
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm, Multiplicity, J in Hz) |
| Pyrazole C5-H | 8.02 (s) | - |
| N-CH₃ | 4.00 (s) | 39.4 |
| CHF₂ | 7.12 (t, J=53.8) | 109.3 (t, J=237.1) |
| Pyrazole C3-CHF₂ | - | 146.4 (t, J=26.3) |
| Aromatic CH | 7.73 (d, J=8.8), 6.96 (d, J=8.8) | 130.2, 114.4 |
| O-CH₃ | 3.86 (s) | 55.4 |
| C=O | - | 159.4 |
| C=N | 8.40 (s) | 156.3 |
Data recorded in CDCl₃. mdpi.com
While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for unambiguously assigning complex structures, particularly for determining regiochemistry and stereochemistry. mdpi.com Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful. mdpi.com
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment on a pyrazole derivative can show a correlation between the N-methyl protons and the C3 and C4 carbons of the pyrazole ring, confirming the position of the methyl group. mdpi.com Similarly, correlations from the C5-H proton to C3 and C4 would solidify the assignment of the pyrazole core. mdpi.com
NOE spectroscopy provides information about the spatial proximity of atoms. An NOE experiment can distinguish between isomers by identifying protons that are close to each other in space, even if they are separated by many bonds. This is critical for assigning the stereochemistry of substituents or the configuration around double bonds in larger, more complex derivatives. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationwikipedia.orgmdpi.comcbijournal.comnih.gov
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of newly synthesized derivatives. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. nih.gov This technique is used to corroborate the structure proposed by NMR analysis. mdpi.comnih.gov
For example, in the characterization of various pyrazole-4-carboxylic oxime esters, HRMS (using DART ionization) was used to confirm their molecular formulas. The observed m/z value for the protonated molecule [M+H]⁺ is compared to the theoretically calculated value, with a close match providing strong evidence for the proposed formula. mdpi.com
| Compound Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| (E)-4-Methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime mdpi.com | C₁₄H₁₃F₂N₃O₂ | 294.1049 | 294.1054 |
| (E)-4-Methoxybenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime mdpi.com | C₁₄H₁₃F₂N₃O₃ | 310.0998 | 310.1003 |
| N-(p-tolyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide researchgate.net | C₁₄H₁₅F₂N₃O₂ | 296.1133 | 296.1130 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determinationmdpi.comcbijournal.comnih.govnih.gov
Single-crystal X-ray diffraction provides the most definitive structural information, offering an unambiguous three-dimensional model of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming connectivity and revealing the molecule's conformation and packing in the crystal lattice.
The crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, a derivative, has been determined. The analysis confirms the planarity of the pyrazole ring and provides exact measurements of the bond lengths and angles within the core structure. Such studies are crucial for validating the structures of novel compounds and understanding intermolecular interactions like hydrogen bonding that dictate crystal packing. nih.gov
Below are selected crystallographic parameters for a pyrazole derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.4648 (5) |
| b (Å) | 14.3131 (3) |
| c (Å) | 9.5492 (2) |
| β (°) | 96.766 (1) |
| Volume (ų) | 3591.98 (13) |
| Z | 4 |
Vibrational Spectroscopy (IR) for Functional Group Analysiswikipedia.orgmdpi.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. researchgate.net
In the analysis of derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, IR spectroscopy is used to confirm the presence of key functional groups introduced during synthesis. nih.gov For instance, in pyrazole carboxamide derivatives, a strong absorption band corresponding to the amide C=O stretch is typically observed around 1615-1621 cm⁻¹. researchgate.net The N-H stretch of the amide appears as a distinct band in the region of 3300-3700 cm⁻¹. researchgate.netresearchgate.net Aromatic ring stretches are also readily identified. researchgate.net This technique provides complementary evidence to support the structural assignments made by NMR and MS. nih.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Geometry Analysis
Analysis of the electronic structure and geometry is fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, provide accurate descriptions of the ground state geometry and electronic distribution. researchgate.netnih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, revealing a planar conformation for the pyrazole ring. dntb.gov.ua
Furthermore, DFT is employed to calculate electronic properties that are critical for predicting reactivity. dntb.gov.ua These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua For pyrazole derivatives, the nitrogen atoms are typically regions of negative potential, indicating their susceptibility to electrophilic attack. nih.gov
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; an indicator of chemical stability and reactivity. |
Note: The values in this table are representative examples based on DFT studies of similar pyrazole structures and are for illustrative purposes.
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. The introduction of a difluoromethyl group (-CHF2) can significantly impact the conformational preferences of the molecule due to steric and electronic effects, such as hyperconjugation. nih.gov
Computational methods can explore the potential energy surface (PES) of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine to locate energy minima corresponding to stable conformers. By systematically rotating the bonds connected to the pyrazole ring, particularly the C-C bond of the difluoromethyl group and the C-N bond of the amine group, a detailed map of the conformational landscape can be generated. This exploration helps in understanding the dynamic behavior of the molecule in different environments and identifying the most probable conformations that might be involved in chemical reactions or biological interactions. eurasianjournals.com
Reaction Mechanism Elucidation and Prediction
Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing details about transition states and intermediates that are often difficult to observe experimentally.
The synthesis of substituted pyrazoles often involves multi-step reactions, such as [3+2] cycloadditions. growingscience.com Theoretical studies using DFT can elucidate the mechanisms of these reactions by locating the transition state (TS) structures and calculating their activation energies. growingscience.com For instance, the reaction between a diazomethane derivative and an alkyne to form a pyrazole ring can proceed through different pathways, and computational analysis can determine the most energetically favorable route. growingscience.com
By analyzing the geometry of the transition states, researchers can understand the factors that control the reaction rate and outcome. These computational insights are crucial for optimizing reaction conditions, such as temperature, solvent, and catalysts, to improve the yield and purity of the desired product. thieme.de
When a molecule has multiple reactive sites, predicting the outcome of a reaction (regioselectivity and chemoselectivity) is a significant challenge. The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can lead to a mixture of regioisomers. conicet.gov.ar Computational modeling can predict the regioselectivity by comparing the activation energies for the formation of all possible products. The pathway with the lowest energy barrier will correspond to the major product. conicet.gov.ar
Studies have shown that the use of specific solvents, like fluorinated alcohols, can dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar Computational models can help explain these solvent effects by including solvent molecules in the calculations (either explicitly or through continuum models) and analyzing their interactions with the reactants and transition states. This predictive capability allows for the rational design of synthetic strategies to selectively obtain the desired isomer of derivatized pyrazoles.
Molecular Interaction and Binding Site Modeling (Enzyme-Specific, In Vitro Focus)
Understanding how a molecule interacts with a biological target, such as an enzyme, is fundamental for drug design and development. While 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a synthetic intermediate, its derivatives, particularly carboxamides, are known to be potent fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.netwikipedia.orgnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. dntb.gov.uaresearchgate.net For the carboxamide derivatives of the title compound, docking studies have been performed to model their interaction with the SDH enzyme. researchgate.netnih.gov These studies reveal that the ligand binds in the Qp site of the enzyme complex. researchgate.net
The binding is stabilized by a network of specific interactions between the ligand and the amino acid residues in the active site. For example, the carbonyl oxygen of the carboxamide can form crucial hydrogen bonds with residues like tyrosine (TYR) and tryptophan (TRP). researchgate.net The pyrazole ring and the difluoromethyl group often engage in hydrophobic and van der Waals interactions with other residues, further anchoring the inhibitor in the binding pocket. researchgate.netdtu.dk These computational models provide a structural basis for the observed inhibitory activity and are essential for designing new derivatives with improved potency and selectivity. nih.gov
Table 2: Key Molecular Interactions of a Pyrazole Carboxamide Derivative with Succinate Dehydrogenase (SDH) Active Site
| Ligand Moiety | Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Carbonyl Oxygen | TYR58 | Hydrogen Bond |
| Carbonyl Oxygen | TRP173 | Hydrogen Bond |
| Pyrazole Ring | ILE218, PRO169 | Hydrophobic Interaction |
| Difluoromethyl Group | MET36, SER39 | Van der Waals Interaction |
Note: The interactions listed are based on molecular docking studies of N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are derivatives of the title amine compound. researchgate.net
Molecular Docking Simulations with Defined Biochemical Targets (e.g., Succinate Dehydrogenase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For fungicides derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold, the primary biochemical target is often succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.
Research has extensively used molecular docking to investigate how these pyrazole compounds interact with the active site of SDH. nih.govresearchgate.net In these simulations, the pyrazole carboxamide derivatives are placed into the ubiquinone binding pocket (Qp site) of the SDH enzyme complex. The goal is to determine the binding orientation and predict the binding affinity, which often correlates with inhibitory activity.
Key interactions revealed by docking studies include:
Hydrogen Bonding: The carbonyl oxygen atom of the pyrazole carboxamide moiety is frequently observed to form crucial hydrogen bonds with the hydroxyl groups of amino acid residues such as TYR58 and TRP173 in the SDH active site. researchgate.net
Hydrophobic Interactions: The pyrazole ring and its substituents, including the difluoromethyl group, engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing to the stability of the complex.
Coordination with Iron-Sulfur Clusters: The binding of these inhibitors is often in proximity to the iron-sulfur clusters (e.g., [2Fe-2S], [4Fe-4S], [3Fe-4S]) within the SDH complex, which are essential for its electron transport function.
One study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide used molecular docking to predict its binding orientation within the active site of the target SDH protein, corroborating its potential as a fungicide. nih.govresearchgate.net These simulations provide a structural hypothesis for the observed biological activity, suggesting that the compound acts as a potent SDHI. nih.govresearchgate.net
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Interaction Type |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | TYR58, TRP173 | Hydrogen Bonding (Carbonyl Oxygen) |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Not specified | Binding in active site |
| Novel pyrazole-4-carboxamides with tertiary alcohol | Succinate Dehydrogenase (SDH) | Not specified | Hydrogen Bonding (tertiary alcohol) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, or 3D features) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
For the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide series, 3D-QSAR methods like Topomer Comparative Molecular Field Analysis (Topomer CoMFA) have been employed. researchgate.net In one such study, a Topomer CoMFA model was developed for a series of novel amides to understand the structural requirements for antifungal activity. researchgate.netmdpi.com
The model generated contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish biological activity:
Steric Fields: These maps indicate where bulky groups are favored or disfavored. For instance, a green contour map around the amine moiety of a compound would suggest that bulkier substituents in that region are likely to increase activity. researchgate.net
Electrostatic Fields: These maps show where positive or negative charges are preferred. A blue contour might indicate that an electropositive group is beneficial for activity, while a red contour would suggest an electronegative group is preferred. researchgate.net
These QSAR models serve as a valuable guide for the rational design of new derivatives. By analyzing the contour maps, chemists can strategically modify the lead structure—for example, by adding a bulky group in a sterically favored region—to design new compounds with potentially higher antifungal potency. researchgate.netnih.gov
| QSAR Model Type | Application | Key Findings |
| Topomer CoMFA | Antifungal activity of pyrazole-4-carboxamides | Generated steric and electrostatic contour maps to guide structural modifications for improved activity. researchgate.net |
| 3D-QSAR | MAO inhibition by pyrazoline derivatives | Rationalized structure-activity relationships and developed a selectivity model. nih.gov |
Molecular Dynamics Simulations for Ligand-Target System Behavior
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules.
For pyrazole-based SDH inhibitors, MD simulations have been used to assess the stability of the docked conformation. nih.gov After docking a ligand into the SDH active site, an MD simulation can be run for several nanoseconds to observe how the ligand and protein interact and adjust. These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time.
A study on novel pyrazole-4-sulfonohydrazide derivatives targeting SDH used MD simulations to demonstrate that the lead compound could interact strongly and stably with residues in the active pocket, similar to the known fungicide thifluzamide. nih.gov The stability of these interactions throughout the simulation provides greater confidence in the predicted binding mode and supports the compound's mechanism of action as an SDH inhibitor. nih.gov
| Simulation Technique | System Studied | Key Insights |
| Molecular Dynamics (MD) | Pyrazole-4-sulfonohydrazide derivative with SDH | Confirmed stable interaction with residues in the active pocket over time. nih.gov |
| Molecular Dynamics (MD) | Protein-ligand complex of Glycerol-Gallic acid | Predicted that the protein-ligand complexation is relatively stable. |
Solvent Effects and Spectroscopic Property Prediction (Computational)
Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the spectroscopic properties of molecules and to understand how these properties are influenced by the surrounding environment (i.e., solvent effects).
Studies on pyrazole and its derivatives have shown that solvent interactions can significantly affect molecular geometry, electronic properties, and spectroscopic signatures. researchgate.net For example, the dipole moment of pyrazole increases with growing solvent polarity, rising from 2.27 D in the gas phase to 4.51 D in water. researchgate.net This indicates a stronger interaction with polar solvents.
Key parameters and predictions from these computational studies include:
HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and electronic transitions. For pyrazole, this gap decreases in the presence of a polar solvent like water, suggesting increased reactivity. researchgate.net
UV-Vis Spectra: TD-DFT calculations can predict the absorption maxima (λmax) of a molecule. For pyrazole derivatives, these calculations have shown redshifts (a shift to longer wavelengths) in more polar solvents, which is indicative of changes in the π–π* electronic transitions. researchgate.net
Vibrational Spectra (FT-IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. These predictions help in the assignment of functional groups and the analysis of bonding characteristics. nih.gov
By modeling the molecule in different solvent environments (e.g., using a Polarizable Continuum Model), researchers can gain a deeper understanding of solute-solvent interactions and how they modulate the molecule's behavior and properties. nih.gov
Research Applications of 3 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine in Chemical Biology and Advanced Materials
Development as a Key Intermediate in Agrochemical Research
The compound 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine serves as a critical precursor in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a foundational building block for a significant class of modern fungicides, specifically the succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.orgthieme.degoogle.com The agrochemical industry has leveraged this pyrazole (B372694) scaffold to develop a range of highly effective and commercially successful products for crop protection. wikipedia.orgmdpi.comresearchgate.net
The pyrazole ring is a five-membered heterocyclic structure that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities. nih.govnih.govmdpi.com The rational design of modern fungicides often involves incorporating specific "active fragments" or moieties known to confer desired properties. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, derived from the title amine, has proven to be an exceptionally successful acyl moiety in recent years. mdpi.comresearchgate.net
Its importance is demonstrated by its presence in numerous leading commercial fungicides. These compounds are typically synthesized by creating an amide bond between the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (obtained from the corresponding amine) and various substituted anilines or other amine-containing fragments. mdpi.comresearchgate.net This modular synthesis approach allows for the creation of large libraries of compounds to screen for optimal activity against specific plant pathogens. The selection of the pyrazole scaffold is strategic, as it provides a stable and versatile core upon which to build molecular complexity and fine-tune biological efficacy. acs.org The success of this scaffold has led to a rapidly growing global demand for its key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. thieme.de
Table 1: Commercial Fungicides Synthesized from the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Intermediate
| Fungicide | Developer | Year of First Registration |
|---|---|---|
| Bixafen | Bayer | 2011 |
| Isopyrazam | Syngenta | 2010 |
| Sedaxane | Syngenta | 2011 |
| Fluxapyroxad | BASF | 2012 |
| Benzovindiflupyr (B602336) | Syngenta | 2012 |
| Penthiopyrad | Mitsui Chemicals | Not specified in sources |
| Pydiflumetofen | Syngenta | 2015 |
This table is compiled from information found in multiple sources. wikipedia.orgmdpi.comresearchgate.netresearchgate.net
The primary mode of action for fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. researchgate.netacs.org This inhibition disrupts the fungus's energy production, leading to its death. SDHI fungicides typically consist of three main parts: a polar moiety (the "head"), a hydrophobic tail, and an amide linker. acs.org In this class of compounds, the 3-(difluoromethyl)-1-methyl-1H-pyrazole ring acts as the polar head group. acs.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of these fungicides. These studies reveal how modifying different parts of the molecule affects its ability to bind to and inhibit the SDH enzyme.
The Pyrazole Headgroup : The pyrazole-4-carboxamide fragment is present in about half of all commercial SDHI fungicides, indicating its importance for high efficacy. acs.org The specific substitution pattern, including the N-methyl group and the 3-difluoromethyl group, is critical for proper orientation and binding within the enzyme's active site. researchgate.net
The Amide Linker : The amide bond is a key structural feature that connects the pyrazole head to the hydrophobic tail. It often participates in hydrogen bonding interactions with amino acid residues in the target protein, such as Tryptophan (Trp). nih.gov
The Hydrophobic Tail : The nature of the amine component used to form the carboxamide significantly influences the fungicidal activity and spectrum. researchgate.net For example, SAR studies have shown that introducing hydrophobic branched alkyl groups at the ortho position of an N-phenyl ring can lead to high and broad-spectrum fungicidal activity. researchgate.net
Molecular docking simulations have provided insights into the binding at a molecular level. These studies show that compounds derived from this pyrazole scaffold fit into the active site of the SDH enzyme, with the pyrazole ring and amide linker forming crucial interactions with key amino acid residues. nih.govnih.gov For instance, the inhibitory ability of one derivative, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was found to be 45-fold higher than that of the commercial fungicide bixafen, highlighting the potential for discovering even more potent inhibitors through continued SAR studies. nih.gov
Contributions to Fluorine Chemistry and Fluorinated Building Blocks
The presence of fluorine atoms in bioactive molecules can profoundly alter their properties, and the difluoromethyl group (CF₂H) is of particular interest in medicinal and agrochemical chemistry. olemiss.edualfa-chemistry.com
The difluoromethyl group imparts unique molecular properties that chemists can exploit in rational drug and pesticide design. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H group possesses a hydrogen atom that can act as a hydrogen bond donor. alfa-chemistry.comh1.co
This group is often considered a "lipophilic bioisostere" of functional groups like hydroxyl (-OH) and thiol (-SH). h1.conih.gov A bioisostere is a chemical substituent that can replace another group without significantly changing the molecule's biological activity. The CF₂H group mimics the hydrogen-bonding capability of an -OH or -SH group while increasing the molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance membrane permeability and improve bioavailability. alfa-chemistry.commdpi.com The hydrogen bond donating strength of the CF₂H group is comparable to that of thiophenol or aniline (B41778). h1.co Therefore, incorporating the 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine building block into a larger molecule is a strategic way to introduce a lipophilic hydrogen-bond-donating moiety to potentially enhance binding affinity with a target protein. h1.coacs.org
The demand for new fluorinated building blocks is high in both the pharmaceutical and agrochemical industries. researchgate.net 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a valuable synthon because it provides a pre-functionalized, fluorinated heterocyclic scaffold. This allows chemists to bypass potentially difficult fluorination steps that may have low regioselectivity. researchgate.net
The utility of this building block extends beyond the synthesis of SDHI fungicides. The pyrazole core is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govglobalresearchonline.net The presence of the difluoromethyl group can enhance metabolic stability, a crucial property for drug candidates. mdpi.com By using 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine as a starting material, researchers can readily synthesize novel series of fluorinated pyrazole derivatives for screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents and research probes. unf.edu
Advanced Reagent and Catalyst Development from Pyrazole Scaffolds
Pyrazole scaffolds are not only important for their biological activity but also for their applications in materials science and catalysis. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a ligand, binding to metal ions to form coordination complexes. researchgate.net This property makes pyrazole derivatives attractive candidates for the development of novel catalysts. nih.gov
While specific examples of catalysts derived directly from 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine are not detailed in the provided search context, the inherent properties of the scaffold suggest significant potential. The amine group provides a convenient handle for further functionalization, allowing the pyrazole to be attached to solid supports or integrated into larger ligand frameworks. The electronic properties of the ring, modulated by the electron-withdrawing difluoromethyl group and the electron-donating methyl and amine groups, could be tuned to influence the catalytic activity of a coordinated metal center. The development of sustainable, green methodologies often relies on efficient and recyclable catalysts, and functionalized heterocyclic systems like pyrazoles are a promising area of exploration for creating such advanced materials. mdpi.comnih.gov
Design and Synthesis of Bioactive Molecules (Non-Clinical Focus)
The chemical scaffold of 3-(difluoromethyl)-1-methyl-1H-pyrazole is a cornerstone in the development of modern bioactive molecules, particularly in the agrochemical sector. cbijournal.com The amine functional group in 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine serves as a crucial synthetic handle, although much of the research literature focuses on its corresponding carboxylic acid derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as the key intermediate for creating a diverse range of amide-based fungicides. researchgate.netgoogle.com These compounds are primarily recognized for their potent activity as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi. mdpi.comwikipedia.org
The design strategy for these bioactive molecules often involves the "active fragments mosaic theory," where the core pyrazole-acyl group is combined with various substituted anilines or other amine-containing moieties to explore structure-activity relationships (SAR). mdpi.com Researchers systematically synthesize series of novel amide compounds and test them in vitro against a panel of economically significant phytopathogenic fungi. researchgate.netmdpi.com
One prominent study detailed the synthesis of several series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. researchgate.net In this research, the core acid was coupled with different amine intermediates to produce the target molecules. The subsequent bioassays revealed that many of these synthesized compounds exhibited moderate to excellent antifungal activity against fungi such as Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. researchgate.net For instance, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (referred to as 9m in the study) demonstrated higher and broader antifungal activity than the commercial fungicide boscalid (B143098) against the seven tested pathogens. researchgate.netmdpi.com Molecular docking studies suggested that this enhanced activity is due to the formation of hydrogen bonds between the compound's carbonyl oxygen and key amino acid residues (TYR58 and TRP173) in the target SDH enzyme. researchgate.net
Further research has expanded this molecular framework to include pyrazole-4-carboxylic oxime ester derivatives. researchgate.net A study involving the synthesis of fifteen such compounds showed good activity against several fungi, including Pyricularia oryzae and Phytophthora piricola, at a concentration of 50 ppm. researchgate.net This demonstrates the versatility of the pyrazole-4-carboxylic acid scaffold in creating different classes of bioactive esters in addition to amides.
The significance of this chemical core is underscored by its presence in numerous successful commercial fungicides. wikipedia.org Compounds like bixafen, fluxapyroxad, isopyrazam, and benzovindiflupyr all feature the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure, highlighting the industrial and agricultural importance of research into derivatives of this scaffold. mdpi.comwikipedia.org
The table below summarizes the in vitro antifungal activity of selected novel pyrazole amide derivatives from a representative study, showcasing the impact of different amine substituents on their bioactivity.
Table 1: In Vitro Antifungal Activity of Synthesized Pyrazole Amide Derivatives EC50 values represent the concentration (in µg/mL) required for 50% inhibition of mycelial growth. A lower value indicates higher potency. Data sourced from Du et al., 2015. researchgate.net
| Compound ID | R. solani (EC₅₀) | S. sclerotiorum (EC₅₀) | B. cinerea (EC₅₀) | F. graminearum (EC₅₀) |
| 9a | >50 | 0.81 | 1.15 | 1.05 |
| 9d | 0.23 | 0.35 | 0.54 | 0.46 |
| 9j | 0.19 | 0.21 | 0.39 | 0.33 |
| 9m | 0.13 | 0.15 | 0.18 | 0.16 |
| Boscalid (Control) | 0.31 | 0.42 | 0.53 | 0.45 |
In another targeted study, the compound N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) was synthesized and evaluated specifically for controlling rice sheath blight, caused by Rhizoctonia solani. nih.gov The compound showed a potent in vivo IC₅₀ value of 7.48 mg L⁻¹ and its in vitro inhibitory activity against the SDH enzyme was found to be 45-fold higher than that of the commercial fungicide bixafen. nih.gov Field trials further confirmed its efficacy, suggesting its potential as a practical agricultural fungicide. nih.gov
This consistent body of research highlights how the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold, accessible from the parent amine, is a highly fruitful starting point for the rational design and synthesis of potent, non-clinical bioactive molecules for crop protection. cbijournal.com
Q & A
Q. What are the standard synthetic routes for 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated in a protocol using cesium carbonate, cyclopropanamine, and copper(I) bromide in dimethyl sulfoxide at 35°C for 48 hours . Yield optimization may involve adjusting catalyst loading (e.g., 0.101 g CuBr in a 2.0 g substrate reaction) or solvent polarity. Refluxing in ethanol with morpholine and formaldehyde (e.g., 10 hours at 78°C) is another route for derivatives, followed by purification via ethanol recrystallization . Key parameters include stoichiometric ratios (e.g., 0.01 mol substrate with 0.02 mol formaldehyde) and post-reaction workup (e.g., reduced-pressure solvent removal).
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H/¹³C NMR : Expected signals include a singlet for the difluoromethyl group (δ ~6.0–6.5 ppm) and methyl group protons (δ ~3.2–3.5 ppm). Pyrazole ring carbons typically appear at δ 140–160 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215) to validate the molecular formula .
- X-ray crystallography : Used to resolve stereochemical ambiguities, with mean C–C bond lengths of 0.002 Å and R factors <0.05 ensuring structural accuracy .
Q. What in vitro assays are suitable for preliminary antimicrobial evaluation of derivatives, and how should bioactivity data be interpreted?
- Methodological Answer : Use agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs). For example, hydrazone derivatives of pyrazole analogs showed MICs of 2–16 µg/mL against Staphylococcus aureus . Data interpretation should account for substituent effects: electron-withdrawing groups (e.g., -CF₃) often enhance activity, while bulky substituents may reduce membrane permeability .
Q. What are common purification challenges during synthesis, and which techniques are most effective?
- Methodological Answer : Byproduct removal (e.g., unreacted amines or halide salts) is critical. Column chromatography with ethyl acetate/hexane gradients (0–100%) effectively isolates the target compound . For polar impurities, recrystallization in 95% ethanol is preferred . Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
Advanced Research Questions
Q. How can researchers address contradictions in NMR data when synthesizing novel derivatives?
- Methodological Answer : Contradictions may arise from dynamic proton exchange or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize signals. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to correlate ¹H-¹³C couplings . Cross-validate with X-ray a 173 K crystal structure resolved pyrazole ring torsion angles (e.g., 4.7° deviation) in a related compound .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, reaction path searches using quantum chemical methods identified optimal nucleophilic attack angles (θ ~105°) on the pyrazole ring . Pair computational results with experimental kinetics (e.g., rate constants derived from HPLC monitoring).
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?
- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -Cl, -CF₃ at the 4-position) and test bioactivity. In a study, 4-methoxy analogs exhibited 3-fold higher antimicrobial potency than unsubstituted derivatives . Use multivariate regression to correlate logP values (e.g., 2.1–3.8) with MICs, highlighting hydrophobicity as a key driver .
Q. What strategies mitigate byproduct formation in copper-catalyzed amination reactions?
- Methodological Answer : Reduce dimerization by limiting excess amine (e.g., 1.1 eq. cyclopropanamine) . Additives like 1,10-phenanthroline (0.05 eq.) chelate copper, suppressing side reactions. Monitor reaction progress via LC-MS; terminate at 85–90% conversion to minimize over-amination.
Q. What advanced NMR techniques resolve complex stereochemical outcomes in derivatives?
- Methodological Answer :
- NOESY : Detects spatial proximity between pyrazole protons and substituents (e.g., methyl groups). A NOE correlation at 2.5 Å confirmed axial chirality in a tetrahydrofuran-substituted analog .
- VT-NMR : Variable-temperature experiments (e.g., 25–60°C) reveal rotational barriers in hindered derivatives (ΔG‡ ~12 kcal/mol) .
Q. How should researchers validate synthetic protocol reproducibility across laboratories?
- Methodological Answer :
Standardize reagents (e.g., ≥99% cesium carbonate) and equipment (e.g., calibrated reflux condensers). A multi-lab study achieved 85% yield consistency (±3%) by controlling humidity (<30% RH) and degassing solvents . Share raw spectral data (e.g., NMR, HRMS) via open-access platforms for cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
